![molecular formula C11H7N3O2 B13959922 3-(5-Furan-3-yl-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13959922.png)
3-(5-Furan-3-yl-[1,3,4]oxadiazole-2-yl)-pyridine
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Overview
Description
3-(5-Furan-3-yl-[1,3,4]oxadiazole-2-yl)-pyridine is a heterocyclic compound that combines a furan ring, an oxadiazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Furan-3-yl-[1,3,4]oxadiazole-2-yl)-pyridine typically involves the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by the reaction with pyridine derivatives. The reaction conditions often include refluxing in ethanol or other suitable solvents .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(5-Furan-3-yl-[1,3,4]oxadiazole-2-yl)-pyridine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced oxadiazole derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
3-(5-Furan-3-yl-[1,3,4]oxadiazole-2-yl)-pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological activities, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(5-Furan-3-yl-[1,3,4]oxadiazole-2-yl)-pyridine involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound .
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl-[1,3,4]oxadiazole-2-thiol: Known for its antimicrobial and anticancer properties.
2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one: Exhibits anticancer, antimicrobial, and antioxidant potential.
Uniqueness
3-(5-Furan-3-yl-[1,3,4]oxadiazole-2-yl)-pyridine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse applications and interactions with various molecular targets.
Biological Activity
The compound 3-(5-Furan-3-yl-[1,3,4]oxadiazole-2-yl)-pyridine represents a novel heterocyclic structure that combines a furan moiety with an oxadiazole and pyridine ring. This unique combination is expected to impart diverse biological activities, making it a subject of interest in medicinal chemistry. The following sections detail the synthesis, biological activity, and potential applications of this compound based on current research findings.
Synthesis
The synthesis of this compound typically involves the cyclization of furan derivatives with hydrazides to form the oxadiazole ring. Common methods include:
- Cyclization Reaction : The reaction of furan derivatives with carbon disulfide and hydrazine derivatives.
- Reflux Conditions : Utilizing reflux methods in solvents like ethanol to facilitate the formation of the oxadiazole structure.
Biological Activity
Research has demonstrated that compounds containing the oxadiazole ring exhibit a broad spectrum of biological activities, including:
Antimicrobial Activity
- Antibacterial Effects : Various studies have shown that oxadiazole derivatives possess significant antibacterial properties against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
- Antifungal Properties : Compounds similar to this compound have also been noted for their antifungal activity against common pathogens .
Anticancer Activity
Research indicates that oxadiazole derivatives can exhibit anticancer properties. For instance, compounds derived from the oxadiazole scaffold have shown promising results in inhibiting cancer cell proliferation in various in vitro assays . The mechanism often involves apoptosis induction and cell cycle arrest.
Anti-inflammatory Activity
Studies suggest that some oxadiazole derivatives can modulate inflammatory pathways, thereby serving as potential anti-inflammatory agents .
Case Studies and Research Findings
Several case studies highlight the biological activity of related compounds:
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : Many oxadiazoles act by inhibiting key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Modulation : Some compounds may interact with cellular receptors to modulate signaling pathways related to inflammation or cancer progression.
Properties
Molecular Formula |
C11H7N3O2 |
---|---|
Molecular Weight |
213.19 g/mol |
IUPAC Name |
2-(furan-3-yl)-5-pyridin-3-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H7N3O2/c1-2-8(6-12-4-1)10-13-14-11(16-10)9-3-5-15-7-9/h1-7H |
InChI Key |
ILFZWEDGZNBARH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)C3=COC=C3 |
Origin of Product |
United States |
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